![molecular formula C13H11N3O3 B14188265 3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione CAS No. 922736-19-4](/img/structure/B14188265.png)
3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione is a complex organic compound that features a benzimidazole moiety fused with a cyclobutene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione typically involves the condensation of benzimidazole derivatives with cyclobutene intermediates. One common method involves the reaction of 1H-benzimidazole-6-amine with ethoxy-substituted cyclobutene-1,2-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as CuCl and TMEDA in a solvent like DMSO at elevated temperatures (around 120°C) to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzimidazole moiety allows for nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or alcoholic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or THF.
Substitution: NBS, NCS; in solvents like acetonitrile or dichloromethane.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced cyclobutene derivatives.
Substitution: Halogenated benzimidazole derivatives.
科学的研究の応用
3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of the benzimidazole moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
作用機序
The mechanism of action of 3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione is primarily attributed to its interaction with biological macromolecules. The benzimidazole moiety can bind to DNA, proteins, and enzymes, thereby modulating their activity. This compound has been shown to inhibit certain enzymes by binding to their active sites, leading to the disruption of essential biochemical pathways. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
Benzimidazole: A simpler structure with a wide range of biological activities.
2-[(1H-Benzimidazol-2-yl)thio]acetic acid: Known for its antimicrobial properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12 with significant biological relevance.
Uniqueness
3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione stands out due to its unique combination of a benzimidazole moiety and a cyclobutene ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications in various fields, making it a valuable compound for further research and development .
特性
CAS番号 |
922736-19-4 |
|---|---|
分子式 |
C13H11N3O3 |
分子量 |
257.24 g/mol |
IUPAC名 |
3-(3H-benzimidazol-5-ylamino)-4-ethoxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C13H11N3O3/c1-2-19-13-10(11(17)12(13)18)16-7-3-4-8-9(5-7)15-6-14-8/h3-6,16H,2H2,1H3,(H,14,15) |
InChIキー |
AOVIRCPWZOUWLQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC3=C(C=C2)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline](/img/structure/B14188184.png)



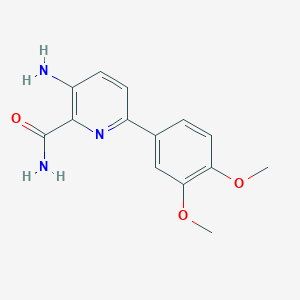
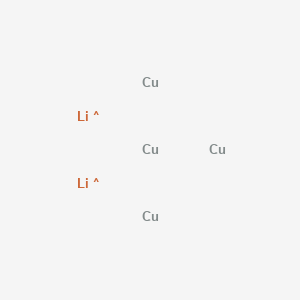
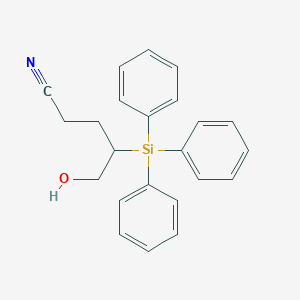
![5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14188214.png)
![(3-Methoxyphenyl)(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14188215.png)
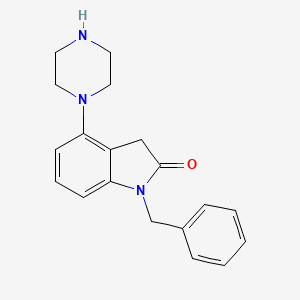
![4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate](/img/structure/B14188229.png)
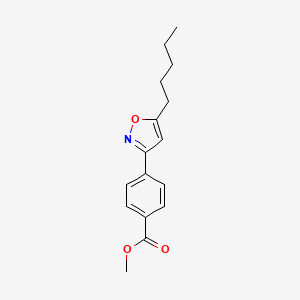
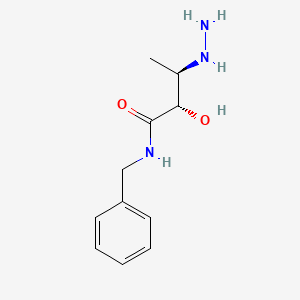
![N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B14188251.png)
